Methyl 4-[(4-bromophenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(4-bromophenoxy)methyl]benzoate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid and contains a bromophenoxy group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(4-bromophenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with methyl 4-formylbenzoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then esterified to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Products include substituted phenoxybenzoates.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 4-[(4-bromophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biochemical pathways and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The bromophenoxy group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Methyl 4-[(4-bromophenoxy)methyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the phenoxy group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromophenoxy group.
Methyl 4-(4-formylphenyl)benzoate: Contains a formyl group instead of a bromophenoxy group.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Properties
IUPAC Name |
methyl 4-[(4-bromophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTODZCDMEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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